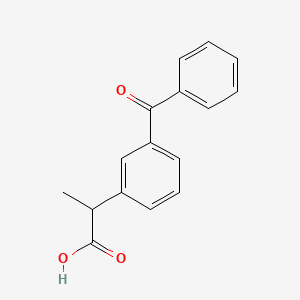

(S)-(+)-Ketoprofen-13C,d3

説明

特性

CAS番号 |

1189508-77-7 |

|---|---|

分子式 |

C16H14O3 |

分子量 |

258.29 g/mol |

IUPAC名 |

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid |

InChI |

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |

InChIキー |

DKYWVDODHFEZIM-HPZMRZLNSA-N |

異性体SMILES |

[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

正規SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O |

同義語 |

3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid; m-Benzoylhydratropic Acid-13C,d3; _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3; RP-19583-13C,d3; Alreumat-13C,d3; Alrheumun-13C,d3; Capisten-13C,d3; Epatec-13C,d3; Fastum-13C,d3; Ketofen-13C,d3; |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-Ketoprofen-13C,d3: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-Ketoprofen, the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), is a potent inhibitor of cyclooxygenase (COX) enzymes. To facilitate advanced research in pharmacokinetics, metabolism, and quantitative analysis, the isotopically labeled analog, (S)-(+)-Ketoprofen-13C,d3, serves as an invaluable tool. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its analytical applications, and an exploration of the signaling pathways of its parent compound.

Core Chemical Properties

This compound is a stable isotope-labeled version of (S)-(+)-Ketoprofen, where one carbon atom and three hydrogen atoms have been replaced with their heavier isotopes, ¹³C and ²H (deuterium), respectively. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior in biological systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2S)-2-(3-Benzoylphenyl)(3-¹³C,3,3,3-²H₃)propanoic acid | [1] |

| Synonyms | (S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3, (+)-Ketoprofen-13C,d3, (S)-Ketoprofen-13C,d3, (S)-2-(3-Benzoylphenyl)propionic Acid-d3, Dexketoprofen-d3 | [2] |

| CAS Number | 1330260-99-5 | [2] |

| Molecular Formula | C₁₅¹³CH₁₁D₃O₃ | [2] |

| Molecular Weight | 258.29 g/mol | [2] |

| Appearance | Not explicitly stated, likely a white to off-white solid | |

| Storage | 2-8°C Refrigerator | [2] |

| Applications | Labeled (S)-(+)-Ketoprofen. Anti-inflammatory; analgesic. Primarily used as an internal standard in analytical and pharmacokinetic research. | [2][3] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 258.11647938 |

| Monoisotopic Mass | 258.11647938 |

| Topological Polar Surface Area | 54.4 Ų |

| Heavy Atom Count | 19 |

| Complexity | 331 |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below are detailed protocols for its use in chiral separation and mass spectrometric analysis.

Chiral Separation of Ketoprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the separation of (R)- and (S)-ketoprofen enantiomers, a crucial step in pharmacokinetic studies where chiral inversion may occur.

Objective: To resolve the enantiomers of ketoprofen in a sample.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Chirobiotic V)[4][5]

-

Mobile Phase: n-hexane and ethanol (B145695) (e.g., 4:3 v/v) or acetonitrile-triethylamine acetate (B1210297) (TEAA) buffer (pH 5.2)[4][6]

-

Ketoprofen sample

-

This compound (if used for peak identification and quantification)

Procedure:

-

Sample Preparation: Dissolve the ketoprofen sample in the mobile phase to a known concentration (e.g., 15 mg/mL). If analyzing biological samples, a prior extraction step is necessary.[4]

-

HPLC System Setup:

-

Injection and Elution: Inject a fixed volume of the prepared sample onto the column.

-

Data Acquisition and Analysis: Monitor the elution profile and record the chromatogram. The two enantiomers will appear as separate peaks. The identity of the (S)-(+)-enantiomer peak can be confirmed by injecting a standard solution of this compound.

Workflow for Chiral HPLC Separation

Quantification of (S)-(+)-Ketoprofen in Biological Matrices by LC-MS/MS

This protocol details the use of this compound as an internal standard for the accurate quantification of (S)-(+)-Ketoprofen in plasma samples.

Objective: To determine the concentration of (S)-(+)-Ketoprofen in plasma using a stable isotope dilution method.

Materials and Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Mobile Phase: Acetonitrile:Methanol:Water (e.g., 60:20:20, v/v/v)[9]

-

Plasma sample

-

This compound internal standard solution of known concentration

-

Extraction solvent (e.g., ethyl acetate)[9]

Procedure:

-

Sample Preparation (Solid-Phase Extraction or Liquid-Liquid Extraction):

-

To a known volume of plasma, add a precise amount of the this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[9]

-

-

LC-MS/MS System Setup:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.3 mL/min).[9]

-

Set the mass spectrometer to monitor the specific mass transitions for both (S)-(+)-Ketoprofen and this compound. For example, for ketoprofen, the transition could be m/z 253.00 > 209.00.[8][9] The labeled standard will have a corresponding shifted mass transition.

-

-

Injection and Analysis: Inject the prepared sample into the LC-MS/MS system.

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of (S)-(+)-Ketoprofen in the original plasma sample by comparing the area ratio to a standard curve prepared with known concentrations of unlabeled drug and a constant concentration of the internal standard.

-

Workflow for LC-MS/MS Quantification

Signaling Pathways and Mechanism of Action

Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[10][11] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][12]

-

COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.[10]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[10]

By inhibiting both COX-1 and COX-2, ketoprofen reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[10]

Ketoprofen's Inhibition of the Prostaglandin Synthesis Pathway

Metabolism

Ketoprofen is primarily metabolized in the liver. The main metabolic pathway is glucuronidation, where it is conjugated with glucuronic acid.[11] Other minor metabolic routes include hydroxylation of the benzoyl ring. The resulting metabolites are largely inactive and are excreted in the urine.[13] While this compound is expected to follow the same metabolic pathways, its primary utility in research has been as a non-metabolized internal standard for analytical quantification due to its stability.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with ketoprofen. Its well-defined chemical properties and the distinct mass shift provided by its isotopic labels make it the gold standard for quantitative bioanalysis by LC-MS/MS. The detailed experimental protocols provided in this guide offer a starting point for the implementation of robust and accurate analytical methods. A thorough understanding of the mechanism of action and metabolic pathways of the parent compound, ketoprofen, further enhances the utility of this labeled analog in advanced pharmaceutical research.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral separation of ketoprofen on an achiral C8 column by HPLC using norvancomycin as chiral mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 11. Ketoprofen - Wikipedia [en.wikipedia.org]

- 12. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 13. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(+)-Ketoprofen-13C,d3: A Technical Guide for Advanced Research

CAS Number: 1330260-99-5

This technical guide provides an in-depth overview of (S)-(+)-Ketoprofen-13C,d3, a stable isotope-labeled version of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of its mechanism of action and analytical applications.

Core Data and Specifications

This compound is a high-purity analytical standard essential for quantitative bioanalytical studies. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | ¹³CC₁₅H₁₁D₃O₃ |

| Molecular Weight | 258.29 g/mol |

| Exact Mass | 258.1165 |

| Isotopic Enrichment | Not specified, but typically ≥98% for both ¹³C and D |

| Chemical Purity | ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), DMSO |

Table 2: Spectroscopic and Analytical Data

| Analysis | Specification |

| ¹H NMR | Conforms to structure |

| ¹³C NMR | Conforms to structure |

| Mass Spectrometry | Consistent with isotopic labeling |

| Purity (HPLC) | ≥98% |

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Ketoprofen, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The (S)-enantiomer of ketoprofen is the pharmacologically active form, demonstrating significantly greater COX inhibitory activity than the (R)-enantiomer.

Mechanism of Action of (S)-(+)-Ketoprofen.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard in the quantification of ketoprofen and its enantiomers in biological matrices such as plasma and serum. Its use significantly improves the accuracy and precision of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of (R)- and (S)-Ketoprofen in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of ketoprofen enantiomers in human plasma.[2][3]

3.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

(R)-Ketoprofen and (S)-Ketoprofen reference standards

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

-

Spiking: To 1 mL of human plasma, add a known concentration of the this compound internal standard solution.

-

Protein Precipitation (Optional): Add 3 mL of acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample (or the supernatant from protein precipitation) onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

References

- 1. Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(+)-Ketoprofen-13C,d3: Molecular Properties, Analytical Methods, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-Ketoprofen and its stable isotope-labeled internal standard, (S)-(+)-Ketoprofen-13C,d3. The guide details their molecular characteristics, provides in-depth experimental protocols for their quantification, and illustrates the key signaling pathway through which (S)-(+)-Ketoprofen exerts its therapeutic effects.

Data Presentation

The following tables summarize the key molecular and physical properties of (S)-(+)-Ketoprofen and this compound for easy comparison.

Table 1: Molecular Properties

| Property | (S)-(+)-Ketoprofen | This compound |

| Molecular Formula | C₁₆H₁₄O₃[1][2][3][4] | C₁₅¹³CH₁₁D₃O₃[5][6] |

| Molecular Weight | 254.28 g/mol [1][2][3] | 258.29 g/mol [5][6][7] |

| Canonical SMILES | CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | [2H]C([2H])([2H])--INVALID-LINK--C(=O)O |

| InChI Key | DKYWVDODHFEZIM-NSHDSACASA-N | Not Available |

| CAS Number | 22161-81-5[1] | 1330260-99-5[6][7] |

Experimental Protocols

Detailed methodologies for the analysis of (S)-(+)-Ketoprofen are crucial for research and development. Below are protocols for enantioselective analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as a method for assessing its biological activity through a Cyclooxygenase-2 (COX-2) inhibition assay.

Protocol 1: Enantioselective HPLC Analysis of Ketoprofen (B1673614)

This protocol outlines a method for the separation and quantification of (S)-(+)-Ketoprofen and its (R)-enantiomer.

1. Sample Preparation (Human Plasma):

-

Spike plasma samples with a known concentration of this compound as an internal standard.

-

Perform solid-phase extraction (SPE) for sample clean-up. A C18 cartridge can be used for this purpose.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. HPLC System and Conditions:

-

Column: A chiral stationary phase (CSP) column is required for enantiomeric separation. Examples include cellulose-based or Pirkle-type columns.

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic additive (e.g., acetic acid or trifluoroacetic acid) to improve peak shape. The exact ratio should be optimized for the specific column used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm is commonly used.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Protocol 2: GC-MS Analysis of Ketoprofen

This protocol describes a method for the derivatization and analysis of ketoprofen by GC-MS.

1. Derivatization:

-

Ketoprofen contains a carboxylic acid group, which requires derivatization to increase its volatility for GC analysis.

-

A common derivatization agent is a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the dried sample extract with the silylating reagent at an elevated temperature (e.g., 60-70°C) to form the trimethylsilyl (B98337) (TMS) ester of ketoprofen.

2. GC-MS System and Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the derivatized analyte.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Acquire data in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of (S)-(+)-Ketoprofen on the COX-2 enzyme.

1. Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A suitable buffer (e.g., Tris-HCl)

-

(S)-(+)-Ketoprofen (test inhibitor)

-

A detection system to measure prostaglandin (B15479496) production (e.g., an ELISA kit for Prostaglandin E2).

2. Assay Procedure:

-

Prepare a reaction mixture containing the COX-2 enzyme in the buffer.

-

Add various concentrations of (S)-(+)-Ketoprofen to the reaction mixture and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA.

-

Calculate the percentage of inhibition for each concentration of (S)-(+)-Ketoprofen and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis and mechanism of action of (S)-(+)-Ketoprofen.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ibuprofen, ketoprofen, diclofenac and phenylbutazone in bovine milk by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Deuterated and 13C Labeled Ketoprofen Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated and 13C labeled ketoprofen (B1673614) standards, essential tools in drug metabolism, pharmacokinetics, and bioanalytical method development. This document details their synthesis, physicochemical properties, and applications, with a focus on providing practical experimental protocols and clear data presentation.

Introduction to Isotopically Labeled Ketoprofen

Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. Like many pharmaceuticals, the precise and accurate quantification of ketoprofen and its metabolites in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. Stable isotope-labeled (SIL) internal standards, such as deuterated (e.g., ketoprofen-d3) and carbon-13 (e.g., ketoprofen-¹³C) labeled analogues, are the gold standard for quantitative bioanalysis using mass spectrometry. Their use in isotope dilution mass spectrometry (IDMS) allows for the correction of matrix effects and variability in sample preparation, leading to highly accurate and precise results.

Physicochemical Properties

The incorporation of stable isotopes into the ketoprofen molecule results in a predictable mass shift without significantly altering its chemical properties. This mass difference is the basis for their use as internal standards in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Ketoprofen and its Labeled Standards

| Property | Ketoprofen | Ketoprofen-d3 (B123896) | (S)-(+)-Ketoprofen-¹³C,d3 |

| Molecular Formula | C₁₆H₁₄O₃[1] | C₁₆H₁₁D₃O₃ | C₁₅¹³CH₁₁D₃O₃[2] |

| Molar Mass ( g/mol ) | 254.28[1] | 257.30 | 258.29[3] |

| Exact Mass (Da) | 254.094294 | 257.113124542 | 258.11647938[3] |

| CAS Number | 22071-15-4[1] | 159490-55-8 | 1189508-77-7[3] |

| Appearance | White crystalline solid | White solid | White solid |

| Melting Point (°C) | 94[1] | 95-96 | Not available |

| LogP | 3.12[1] | ~3.1 | ~3.1[3] |

| Isotopic Purity | Not Applicable | ≥98% | ≥99% ¹³C, ≥98% D[4] |

Synthesis of Labeled Ketoprofen Standards

The synthesis of isotopically labeled ketoprofen involves incorporating deuterium (B1214612) or carbon-13 atoms at specific positions in the molecule. The following sections outline representative synthetic approaches.

Synthesis of Ketoprofen-d3

A common route for the synthesis of ketoprofen-d3 involves the methylation of an intermediate with a deuterated methylating agent, such as methyl-d3 iodide.

Experimental Protocol: Synthesis of Ketoprofen-d3

-

Bromination of 3-methylbenzophenone (B1359932): 3-methylbenzophenone is brominated using N-bromosuccinimide (NBS) in a suitable solvent like benzene (B151609) to yield 3-(bromomethyl)benzophenone.

-

Nitrile Formation: The resulting 3-(bromomethyl)benzophenone is reacted with a cyanide source, such as tetraethylammonium (B1195904) cyanide, to form 2-(3-benzoylphenyl)acetonitrile.

-

Deuterated Methylation: The nitrile intermediate is then methylated using methyl-d3 iodide in the presence of a strong base like sodium amide. This step introduces the three deuterium atoms.

-

Hydrolysis: The resulting 2-(3-benzoylphenyl)propanenitrile-d3 is hydrolyzed under basic conditions (e.g., potassium hydroxide (B78521) solution) to yield ketoprofen-d3.

-

Purification: The final product is purified by crystallization.

Synthesis of ¹³C-Labeled Ketoprofen

The synthesis of ¹³C-labeled ketoprofen can be achieved by introducing a ¹³C-labeled precursor at a key step. One possible approach involves a Friedel-Crafts acylation using a ¹³C-labeled benzene ring.

Experimental Protocol: Synthesis of [Benzoyl-¹³C₆]-Ketoprofen (Hypothetical)

-

Friedel-Crafts Acylation: A Friedel-Crafts acylation of [¹³C₆]-benzene with 3-(chlorocarbonyl)propiophenone in the presence of a Lewis acid catalyst (e.g., aluminum chloride) would introduce the ¹³C-labeled benzoyl group.

-

Subsequent reaction steps: The resulting ¹³C-labeled intermediate would then be carried through the remaining steps of a standard ketoprofen synthesis, such as those involving the formation of the propionic acid side chain.

Note: The specific starting materials and reaction conditions would need to be optimized for the desired labeling pattern and yield.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of COX-1 and COX-2 by ketoprofen blocks prostaglandin synthesis.

Experimental Protocols for Analytical Applications

Deuterated and ¹³C labeled ketoprofen standards are invaluable for a variety of analytical applications, most notably in quantitative mass spectrometry and NMR.

Quantification of Ketoprofen in Biological Matrices by LC-MS/MS

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of ketoprofen in complex biological samples like plasma or urine.

Experimental Protocol: LC-MS/MS Analysis of Ketoprofen

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of a known concentration of ketoprofen-d3 internal standard solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MRM Transitions:

-

Ketoprofen: Q1 253.1 -> Q3 209.1

-

Ketoprofen-d3: Q1 256.1 -> Q3 212.1

-

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

The concentration of ketoprofen in the unknown samples is determined from this calibration curve.

-

Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself. A certified ¹³C-labeled internal standard can be used for this purpose.

Experimental Protocol: ¹H-qNMR Purity Assessment of Ketoprofen

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the ketoprofen sample and a similar, accurately known, amount of a certified ¹³C-labeled internal standard (e.g., ¹³C-labeled maleic acid) into an NMR tube.

-

Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Experiment: ¹H NMR with inverse-gated ¹³C decoupling to suppress the nuclear Overhauser effect (nOe).

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-overlapping signal from ketoprofen and a signal from the ¹³C-labeled internal standard.

-

Calculate the purity of the ketoprofen sample using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the synthesis and application of isotopically labeled ketoprofen standards in a research or drug development setting.

Caption: A typical workflow from synthesis to the analytical application of labeled standards.

Conclusion

Deuterated and ¹³C labeled ketoprofen standards are indispensable tools for researchers, scientists, and drug development professionals. Their use in modern analytical techniques such as LC-MS/MS and qNMR enables the acquisition of high-quality, reliable data that is essential for regulatory submissions and a thorough understanding of the pharmacology of ketoprofen. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the effective implementation of these powerful analytical standards in the laboratory.

References

The Core Mechanism of S-(+)-Ketoprofen: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of S-(+)-ketoprofen, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding of its primary and secondary pharmacological targets, signaling pathways, and includes detailed experimental methodologies.

Executive Summary

S-(+)-ketoprofen exerts its primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the potent and stereoselective inhibition of cyclooxygenase (COX) enzymes.[1][2] As a non-selective COX inhibitor, it targets both the constitutive COX-1 and the inducible COX-2 isoforms.[3][4] Emerging evidence also points to secondary mechanisms of action, including modulation of the serotonergic system, which may contribute to its analgesic properties.[1][5] While inhibition of the lipoxygenase (LOX) pathway has been debated, recent studies suggest a potential role.[6][7] Furthermore, like other NSAIDs, S-(+)-ketoprofen can influence intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, to modulate the expression of inflammatory mediators.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism of action of S-(+)-ketoprofen is the reversible inhibition of COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[8] The S-(+)-enantiomer is significantly more potent in this inhibition than its R-(-)-counterpart.[2][3]

Quantitative Data on COX Inhibition

The inhibitory potency of S-(+)-ketoprofen against COX-1 and COX-2 has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay System | Target | S-(+)-Ketoprofen IC50 | R-(-)-Ketoprofen IC50 | Reference |

| Purified Enzyme | COX-1 | 1.9 nM | Inactive | [1] |

| Purified Enzyme | COX-2 | 27 nM | Inactive | [1] |

| Purified Sheep Placenta Enzyme | COX-2 | 5.3 µM | ≥ 80 µM | [2][3] |

| Guinea Pig Whole Blood Assay | COX-2 | 0.024 µM | > 1 µM | [2][3] |

| LPS-Stimulated Human Monocytes | COX-2 | 2-25 nM | 100-500 fold less potent | [2][3] |

Signaling Pathway: COX Inhibition

The inhibition of COX enzymes by S-(+)-ketoprofen directly impacts the arachidonic acid cascade, leading to a reduction in the synthesis of pro-inflammatory prostaglandins.

Secondary and Emerging Mechanisms of Action

Beyond COX inhibition, S-(+)-ketoprofen appears to engage other biological pathways that contribute to its overall pharmacological profile.

Modulation of the Serotonergic System

Studies have indicated that the antinociceptive effect of S-(+)-ketoprofen involves the serotonergic system.[1] This action is mediated through both supraspinal 5-HT(1)/5-HT(2)/5-HT(7) receptors and spinal 5-HT(3) receptors.[1][5] This central mechanism may explain some of the potent analgesic effects of S-(+)-ketoprofen that are not solely attributable to peripheral prostaglandin synthesis inhibition.

Lipoxygenase Inhibition

The role of ketoprofen as a lipoxygenase (LOX) inhibitor is a subject of ongoing research and some debate. The LOX pathway is responsible for the synthesis of leukotrienes, another class of inflammatory mediators. Some studies suggest that ketoprofen can inhibit 5-lipoxygenase, potentially providing a broader anti-inflammatory effect.[7][9] However, other research has found that ketoprofen exhibits weak or no inhibition of 5-LOX.[6] For instance, one study reported an IC50 value of 24.8 ± 0.24 µM for ketoprofen against 15-LOX.[6] Further investigation is required to fully elucidate the contribution of LOX inhibition to the clinical efficacy of S-(+)-ketoprofen.

Modulation of Intracellular Signaling Pathways

Inflammatory stimuli activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. The MAPK family includes key kinases such as p38, JNK, and ERK.[10] While direct, specific inhibition of these kinases by S-(+)-ketoprofen is not its primary mechanism, by reducing prostaglandin-mediated signaling, it can indirectly modulate the activity of these pathways, leading to a downstream reduction in the expression of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of S-(+)-ketoprofen's mechanism of action.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.

-

Objective: To determine the IC50 values of S-(+)-ketoprofen for COX-1 and COX-2.

-

Methodology:

-

COX-1 Assay:

-

Freshly drawn human blood is collected without anticoagulant.

-

Aliquots of whole blood are immediately transferred to tubes containing various concentrations of S-(+)-ketoprofen or vehicle (DMSO).

-

The blood is allowed to clot for 1 hour at 37°C, during which platelet COX-1 is activated.

-

Serum is separated by centrifugation.

-

Thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum by ELISA or radioimmunoassay.[11]

-

-

COX-2 Assay:

-

Freshly drawn human blood is collected in heparin-containing tubes.

-

Aspirin is added to selectively and irreversibly inhibit platelet COX-1.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

-

The blood is incubated with various concentrations of S-(+)-ketoprofen or vehicle for a specified period (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2), a major product of COX-2, is measured in the plasma by ELISA or radioimmunoassay.[11]

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated for each concentration of S-(+)-ketoprofen relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12]

-

-

Radioligand Binding Assay for Serotonin (B10506) Receptors

This assay determines the binding affinity of S-(+)-ketoprofen to specific serotonin receptor subtypes.

-

Objective: To determine the inhibition constant (Ki) of S-(+)-ketoprofen for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT3).

-

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express the target receptor (e.g., brain cortex) or cells engineered to express the receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membrane pellet in an appropriate binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of S-(+)-ketoprofen.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of S-(+)-ketoprofen from a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.[3]

-

-

Western Blot Analysis of MAPK Phosphorylation

This technique is used to assess the effect of S-(+)-ketoprofen on the activation of MAPK signaling pathways.

-

Objective: To determine if S-(+)-ketoprofen inhibits the phosphorylation of p38, JNK, and ERK in response to an inflammatory stimulus.

-

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, synoviocytes) and serum-starve them to reduce basal signaling.

-

Pre-treat the cells with various concentrations of S-(+)-ketoprofen for a specified time.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to activate the MAPK pathway.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies for total p38, JNK, and ERK.

-

Quantify the band intensities using densitometry software.

-

-

Conclusion

S-(+)-ketoprofen is a potent, non-selective inhibitor of COX-1 and COX-2, which constitutes its primary mechanism of anti-inflammatory and analgesic action. Additionally, its interaction with the serotonergic system provides a central analgesic component. While its role in lipoxygenase inhibition requires further clarification, the collective evidence points to a multi-faceted pharmacological profile. The indirect modulation of intracellular signaling pathways like MAPK further contributes to its ability to resolve inflammation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of S-(+)-ketoprofen and other novel anti-inflammatory agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Labeled Ketoprofen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ketoprofen (B1673614), with a particular focus on the applications and methodologies involving labeled forms of the compound. Ketoprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a variety of mechanisms, primarily the inhibition of cyclooxygenase (COX) enzymes. The use of isotopically labeled ketoprofen has been instrumental in elucidating its pharmacokinetic profile, mechanism of action, and for in vivo imaging of inflammatory processes. This document details the experimental protocols used to assess its biological activities, presents quantitative data in a structured format, and visualizes key signaling pathways and experimental workflows.

Mechanism of Action

Ketoprofen's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] The S-(+)-enantiomer of ketoprofen is the pharmacologically active form, responsible for the majority of its COX-inhibitory activity.[3]

Beyond COX inhibition, ketoprofen's biological activities are also attributed to other mechanisms, including:

-

Interaction with the Serotonergic System: Studies suggest that the analgesic effects of ketoprofen involve the serotonergic pathways at both supraspinal and spinal levels.[4] Specifically, it has been shown to interact with 5-HT1, 5-HT2, and 5-HT3 receptors.[4]

-

Modulation of Signaling Pathways: Ketoprofen has been found to influence intracellular signaling cascades, such as the p38 mitogen-activated protein kinase (p38 MAPK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathways.[2][5] This interaction is implicated in processes like white fat browning and the regulation of lipid metabolism.[2][5]

Experimental Protocols for Biological Activity Assessment

The following sections detail standardized protocols for evaluating the anti-inflammatory, analgesic, and COX-inhibitory activities of ketoprofen and its labeled analogues.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for determining the inhibitory activity of ketoprofen on COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

Ketoprofen (and/or labeled ketoprofen)

-

DMSO (for dissolving compounds)

-

Fluorometric microplate reader

-

96-well plates (white or opaque)

-

Reagent Preparation:

-

Reconstitute COX-1 and COX-2 enzymes in sterile water. Aliquot and store at -80°C.

-

Prepare a 10X solution of the test compound (ketoprofen) in DMSO.

-

Dilute the COX Cofactor 1:200 in COX Assay Buffer immediately before use.

-

Prepare the arachidonic acid solution by mixing equal volumes of arachidonic acid and NaOH, then dilute 1:10 with purified water.

-

-

Assay Setup:

-

For each sample, prepare two parallel wells: one for total COX activity (with DMSO) and one for activity in the presence of the inhibitor.

-

Add 10 µL of the diluted test inhibitor or DMSO to the respective wells.

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multichannel pipette.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition by comparing the slope of the inhibitor-containing well to the slope of the DMSO control well.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used in vivo assay to screen for acute anti-inflammatory activity.[9][10]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Ketoprofen (and/or labeled ketoprofen)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

-

Animal Acclimatization and Grouping:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Randomly divide the animals into groups (n=6-8 per group): a control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of ketoprofen.

-

-

Drug Administration:

-

Administer ketoprofen or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The timing of administration should be based on the known pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced visceral pain model used to evaluate peripheral analgesic activity.[1][6]

Materials:

-

Male Swiss albino mice (20-25 g)

-

Acetic acid solution (0.6% or 0.7% in saline)

-

Ketoprofen (and/or labeled ketoprofen)

-

Vehicle (e.g., normal saline or 0.25% Na-CMC)

-

Positive control drug (e.g., Indomethacin)

-

Syringes and needles

-

Observation chambers

-

Animal Acclimatization and Grouping:

-

Acclimatize mice to laboratory conditions for at least one week.

-

Randomly divide the animals into groups (n=6-8 per group): a control group, a positive control group, and test groups receiving different doses of ketoprofen.

-

-

Drug Administration:

-

Administer ketoprofen or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups 30 minutes before the acetic acid injection.

-

-

Induction of Writhing:

-

Inject 0.1 mL of the acetic acid solution intraperitoneally into each mouse.

-

-

Observation and Recording:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Quantitative Data on Biological Activities

The following tables summarize quantitative data on the biological activities of ketoprofen from various studies.

Table 1: In Vitro COX Inhibitory Activity of Ketoprofen

| Compound | COX Isoform | IC50 (µM) | Reference |

| (S)-Ketoprofen | COX-1 | 0.057 - 0.085 | [11] |

| (S)-Ketoprofen | COX-2 | >1298.7 (Selectivity Index) | [11] |

| Ketoprofen | COX-1 | 0.118 (EC50 in calves) | [12] |

| Ketoprofen | COX-2 | 0.086 (EC50 in calves) | [12] |

Table 2: In Vivo Anti-inflammatory Activity of Ketoprofen (Carrageenan-Induced Paw Edema)

| Species | Route of Administration | Dose (mg/kg) | % Inhibition of Edema | Reference |

| Rat | Topical (1% gel) | 2.2 (ED50) | 53% | [13] |

| Rat | Oral | 6.1 (ED50) | - | [13] |

| Guinea Pig | Subcutaneous | 0.075 (µmol/kg) | 57% (S-enantiomer) | [14] |

| Guinea Pig | Subcutaneous | 0.250 (µmol/kg) | 67% (S-enantiomer) | [14] |

Table 3: In Vivo Analgesic Activity of Ketoprofen (Acetic Acid-Induced Writhing Test)

| Species | Route of Administration | Dose (mg/kg) | % Inhibition of Writhing | Reference |

| Mouse | Intravenous | 0.5 (S-enantiomer) | 92.1% | [3] |

| Mouse | Oral | 3.25 (multicomponent solid) | Significantly increased vs pure ketoprofen | [15] |

Table 4: Pharmacokinetic Parameters of Ketoprofen in Various Species

| Species | Labeled Form | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | Half-life (h) | AUC (µg·h/mL) | Reference |

| Human | Tritiated | Oral | 150 mg (total) | - | 9 - 21.3 | - | - | [16] |

| Rat | Unlabeled | IV | 2.5 | - | - | - | - | [17] |

| Rat | Unlabeled | IV | 10 | - | - | - | - | [17] |

| Calf | Unlabeled | IV | 3 | - | - | 0.42 (S-enantiomer) | - | [12] |

| Camel | Unlabeled | IM | 2.0 | 1.50 | 12.2 | 3.28 | - | [18] |

| Horse (healthy) | Unlabeled | IV | 2.2 | - | - | 0.88 | - | [19] |

| Horse (synovitis) | Unlabeled | IV | 2.2 | - | - | 0.55 | - | [19] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by ketoprofen and a general workflow for in vivo efficacy testing.

Signaling Pathways

Caption: Overview of Ketoprofen's Mechanisms of Action.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General Workflow for In Vivo NSAID Efficacy Testing.

Workflow for PET Imaging with 18F-Labeled Ketoprofen

Caption: Workflow for PET Imaging with 18F-Labeled Ketoprofen.

Biological Activities of Labeled Ketoprofen

The primary application of labeled ketoprofen is in research to trace its metabolic fate and visualize its in vivo distribution.

-

Radiolabeled Ketoprofen (e.g., 14C, 3H): These isotopes are used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of ketoprofen.[16] These studies have been crucial in understanding the drug's half-life, clearance, and volume of distribution.[17][20] The biological activity of these labeled forms is considered identical to the unlabeled drug, as the isotopic substitution does not significantly alter the molecule's chemical properties or its interaction with biological targets.

-

18F-Labeled Ketoprofen: As detailed in the workflow above, 18F-labeled ketoprofen methyl ester ([18F]FKTP-Me) has been developed as a positron emission tomography (PET) probe for imaging COX-1 expression in neuroinflammation.[21][22] This allows for the non-invasive visualization and quantification of inflammatory processes in the brain, providing a powerful tool for diagnosing and monitoring neurological disorders. The biological activity of interest here is its ability to cross the blood-brain barrier and bind to its target, COX-1, in inflamed tissues.

-

Deuterated Ketoprofen: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can sometimes alter the metabolic profile of a drug, a phenomenon known as the "kinetic isotope effect." While specific studies on the distinct biological activities of deuterated ketoprofen are not extensively reported in the provided search results, this modification is often explored in drug development to potentially improve pharmacokinetic properties, such as increasing the drug's half-life by slowing down its metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)‐Ketoprofen In Vivo | Publicación [silice.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. Ketoprofen alleviates diet-induced obesity and promotes white fat browning in mice via the activation of COX-2 through mTORC1-p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. sochob.cl [sochob.cl]

- 12. THE EFFECT OF SEROTONIN 5-HT1A, 5-HT2 RECEPTOR LIGANDS, KETOPROFEN AND THEIR COMBINATION IN MODELS OF INDUCED PAIN IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic study of ketoprofen (19.583 R.P.) in man using the tritiated compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of ketoprofen in rats: effect of age and dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and metabolism of ketoprofen after intravenous and intramuscular administration in camels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of (S)-(+)-Ketoprofen in Human Plasma using (S)-(+)-Ketoprofen-¹³C,d₃ as an Internal Standard by LC-MS/MS

Introduction

Ketoprofen (B1673614) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties.[1] It exists as a chiral compound with two enantiomers, (S)-(+)-ketoprofen and (R)-(-)-ketoprofen. The (S)-enantiomer is known to be the pharmacologically active form.[2] Accurate and sensitive quantification of (S)-(+)-ketoprofen in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note describes a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of (S)-(+)-ketoprofen in human plasma, utilizing its stable isotope-labeled counterpart, (S)-(+)-Ketoprofen-¹³C,d₃, as an internal standard to ensure high accuracy and precision.

Principle

The method involves the extraction of (S)-(+)-ketoprofen and the internal standard, (S)-(+)-Ketoprofen-¹³C,d₃, from human plasma via solid-phase extraction (SPE). The separation of the analyte from endogenous plasma components is achieved using a chiral liquid chromatography column. Detection and quantification are performed using a tandem mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard that co-elutes with the analyte minimizes the effects of matrix suppression and variability in extraction recovery and injection volume, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

(S)-(+)-Ketoprofen analytical standard

-

(S)-(+)-Ketoprofen-¹³C,d₃ internal standard (IS)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Human plasma (K₂EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of (S)-(+)-ketoprofen and (S)-(+)-Ketoprofen-¹³C,d₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the (S)-(+)-ketoprofen stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the (S)-(+)-Ketoprofen-¹³C,d₃ stock solution with methanol.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | Chiral Stationary Phase Column (e.g., CHIRALCEL® OJ-3R, 150 x 4.6 mm, 3 µm) |

| Mobile Phase | 0.008% Formic acid in Water:Methanol (15:85, v/v)[3] |

| Flow Rate | 0.4 mL/min[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI)[3] |

| MRM Transitions | (S)-(+)-Ketoprofen: m/z 253.1 > 209.0[4][5] |

| (S)-(+)-Ketoprofen-¹³C,d₃: m/z 257.1 > 212.0 (projected) | |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

| Validation Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Accuracy | 99.97% to 104.67%[4] |

| Precision (RSD) | < 2%[4] |

| Mean Recovery | 88.03 ± 0.3%[4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |

| Limit of Detection (LOD) | 0.1 ng/mL[4][6][7] |

Mandatory Visualization

Caption: Experimental workflow for the quantification of (S)-(+)-Ketoprofen.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust LC-MS/MS method for the quantification of (S)-(+)-ketoprofen in human plasma. The use of the stable isotope-labeled internal standard, (S)-(+)-Ketoprofen-¹³C,d₃, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other applications requiring reliable bioanalysis of (S)-(+)-ketoprofen. The validation data demonstrates that the method meets the stringent requirements for bioanalytical method validation.

References

- 1. hakon-art.com [hakon-art.com]

- 2. Clinical pharmacokinetics of ketoprofen and its enantiomers. | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Application Note: Quantitative Analysis of Ketoprofen Enantiomers in Human Plasma Using Labeled Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ketoprofen (B1673614) is a widely used non-steroidal anti-inflammatory drug (NSAID) that possesses analgesic and antipyretic properties. It contains a chiral center, existing as two enantiomers: (S)-(+)-ketoprofen (dexketoprofen) and (R)-(-)-ketoprofen. The pharmacological activity of ketoprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active.[1] Due to the differences in their pharmacological and toxicological profiles, the enantioselective quantification of ketoprofen is crucial in pharmacokinetic and drug metabolism studies.

Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is a powerful technique for accurate and precise quantification in complex biological matrices.[2][3] A stable isotope-labeled internal standard, such as deuterium-labeled ketoprofen (ketoprofen-d3), is chemically identical to the analyte and exhibits similar behavior during sample preparation, chromatography, and ionization.[4] This allows for the correction of variability in sample recovery and matrix effects, leading to highly reliable quantitative results.[3]

This application note provides a detailed protocol for the sensitive and robust quantitative analysis of (S)- and (R)-ketoprofen in human plasma using a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with ketoprofen-d3 (B123896) as the internal standard.

Experimental Protocols

Materials and Reagents

-

(S)-(+)-Ketoprofen and (R)-(-)-Ketoprofen reference standards

-

Ketoprofen-d3 (deuterium-labeled internal standard)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral stationary phase column (e.g., polysaccharide-based chiral column)[5]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-ketoprofen, (R)-ketoprofen, and ketoprofen-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the (S)- and (R)-ketoprofen stock solutions in a 1:1 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the ketoprofen-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (100 ng/mL). For calibration curve and quality control samples, add 10 µL of the respective working standard solutions. For blank samples, add 10 µL of the diluent.

-

Vortex: Gently vortex the samples for 10 seconds.

-

Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)- & (R)-Ketoprofen: m/z 253.1 > 209.1

-

Ketoprofen-d3: m/z 256.1 > 212.1

-

-

Collision Energy: Optimized for each transition.

-

Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| (S)-Ketoprofen | 1 - 1000 | > 0.995 |

| (R)-Ketoprofen | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| (S)-Ketoprofen | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 | |

| Mid | 100 | < 10 | < 10 | 90 - 110 | |

| High | 800 | < 10 | < 10 | 90 - 110 | |

| (R)-Ketoprofen | LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 10 | < 10 | 90 - 110 | |

| Mid | 100 | < 10 | < 10 | 90 - 110 | |

| High | 800 | < 10 | < 10 | 90 - 110 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| (S)-Ketoprofen | 0.3 | 1 |

| (R)-Ketoprofen | 0.3 | 1 |

Table 4: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| (S)-Ketoprofen | Low | 85.2 | 92.1 |

| High | 88.9 | 94.5 | |

| (R)-Ketoprofen | Low | 86.1 | 91.5 |

| High | 89.5 | 93.8 | |

| Ketoprofen-d3 | - | 87.4 | 93.2 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of ketoprofen enantiomers.

Caption: Logical relationship of using a labeled internal standard for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of (S)- and (R)-ketoprofen in human plasma. The use of a deuterium-labeled internal standard ensures high accuracy and precision by compensating for variations during sample processing and analysis. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, enabling a better understanding of the stereoselective disposition of ketoprofen in biological systems.

References

- 1. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC determination of ketoprofen enantiomers in human serum using a nonporous octadecylsilane 1.5 microns column with hydroxypropyl beta-cyclodextrin as mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Ketoprofen Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Ketoprofen (B1673614) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, commonly known as "profens".[1][2] It is a chiral compound and is typically administered as a racemic mixture of its two enantiomers: (S)-ketoprofen and (R)-ketoprofen. The anti-inflammatory and analgesic properties are primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is largely inactive and can undergo in-vivo chiral inversion to the active (S)-form.[2] To ensure drug safety, efficacy, and proper pharmacokinetic studies, robust analytical methods for separating and quantifying these enantiomers are crucial.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, employing either Chiral Stationary Phases (CSPs) or Chiral Mobile Phase Additives (CMPAs).[3][4] This document provides detailed protocols for the chiral separation of ketoprofen enantiomers using various established HPLC methods.

Experimental Protocols

Protocol 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

This protocol describes the enantioseparation of ketoprofen using an amylose-based CSP under normal-phase conditions. Polysaccharide-based columns are widely effective for resolving profen enantiomers.[2]

Methodology

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Data acquisition and processing software.

-

-

Reagents and Materials:

-

Racemic Ketoprofen standard

-

(S)-Ketoprofen and (R)-Ketoprofen enantiomeric standards

-

HPLC-grade n-hexane

-

HPLC-grade ethanol (B145695) or 2-propanol

-

Acid modifier: Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3-chloro-5-methylphenylcarbamate) coated or immobilized on silica (B1680970) gel (e.g., Chiralpak AD, Lux Amylose series).[1][2][5][6]

-

-

Chromatographic Conditions:

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the components. For example, for 1 L of 95:5:0.1 (v/v/v) n-hexane/ethanol/FA, mix 950 mL of n-hexane, 50 mL of ethanol, and 1 mL of formic acid. Degas the solution before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic ketoprofen (e.g., 1 mg/mL) in the mobile phase. Prepare further dilutions as required for calibration.

-

System Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard solutions. The enantiomers will be separated on the chiral column. The elution order may vary depending on the specific CSP and conditions.[5]

-

Peak Identification: Identify the enantiomer peaks by injecting individual standards of (S)- and (R)-ketoprofen, if available, or by spiking the racemic mixture.

-

Protocol 2: Reversed-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase

This protocol details a reversed-phase method, which uses more environmentally friendly solvents compared to normal-phase methods.

Methodology

-

Instrumentation: As described in Protocol 1.

-

Reagents and Materials:

-

Racemic Ketoprofen standard

-

HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)

-

Ultrapure water

-

Acid modifier: Acetic acid or Trifluoroacetic acid (TFA)

-

Chiral Column: Amylose-based CSP suitable for reversed-phase mode (e.g., Lux Amylose-2).[7]

-

-

Chromatographic Conditions:

-

Column: Lux Amylose-2 (e.g., 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: Water / acetonitrile / acetic acid (50:50:0.1, v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Temperature: 20 °C. Note: Temperature can significantly affect retention and even reverse the enantiomer elution order.[7]

-

Detection: UV at 254 nm.[8]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of water, acetonitrile, and acetic acid. Degas prior to use.

-

Standard Solution Preparation: Prepare a stock solution of racemic ketoprofen (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or the mobile phase.

-

System Equilibration: Flush the column and system with the mobile phase until a stable baseline is observed.

-

Analysis: Inject the samples and standards for analysis.

-

Data Processing: Quantify the enantiomers based on their peak areas.

-

Protocol 3: Reversed-Phase HPLC with a Chiral Mobile Phase Additive (CMPA)

This method utilizes a standard achiral column (e.g., C8 or C18) and adds a chiral selector to the mobile phase to achieve separation. This can be a cost-effective alternative to dedicated chiral columns.

Methodology

-

Instrumentation: As described in Protocol 1.

-

Reagents and Materials:

-

Racemic Ketoprofen standard

-

HPLC-grade acetonitrile (ACN) or methanol (MeOH)

-

Chiral Selector: Norvancomycin (B1247964), Vancomycin, or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[4][9][10]

-

Buffer components: Triethylamine acetate (B1210297) (TEAA) or Trifluoroacetic acid (TFA).[9][10]

-

Achiral Column: C8 or C18 (e.g., 150 x 4.6 mm, 5 µm).[4][10]

-

-

Chromatographic Conditions (Example with Norvancomycin):

-

Procedure:

-

Mobile Phase Preparation: Prepare the TEAA buffer and adjust the pH. Dissolve the required amount of norvancomycin to achieve the final concentration. Add acetonitrile and mix thoroughly. Degas the final solution.

-

Standard Solution Preparation: Prepare ketoprofen standards in a solvent compatible with the mobile phase.

-

System Equilibration: This is critical for CMPA methods. Equilibrate the column for an extended period (potentially several hours) until the chiral selector has fully adsorbed onto the stationary phase, indicated by stable retention times and resolution.

-

Analysis: Inject the samples. The enantiomers form transient diastereomeric complexes with the CMPA, leading to different retention times on the achiral column.

-